Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate

Description

Propriétés

IUPAC Name |

ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11/h6-9,13H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXZUXPFYCNRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323176-93-8 | |

| Record name | Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0323176938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .ALPHA.-(P-METHOXYPHENYL)-.BETA.-(DIMETHYLAMINO)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20A3002JTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, analytical characterization, and speculative pharmacological profile of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate. As a novel compound with limited publicly available data, this document synthesizes information from analogous structures and fundamental chemical principles to offer a foundational understanding for researchers and drug development professionals. The guide emphasizes the rationale behind proposed experimental methodologies, ensuring a self-validating approach to the scientific exploration of this molecule.

Introduction and Molecular Overview

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is a substituted amino acid ester with a unique structural arrangement. The molecule incorporates a p-methoxyphenyl group at the alpha-carbon and a dimethylamino group at the beta-carbon of a propionate ethyl ester backbone. This combination of a bulky aromatic group, a tertiary amine, and an ester functional group suggests a range of potential chemical reactivity and biological activity. The presence of the chiral alpha-carbon indicates that this compound can exist as enantiomers, a critical consideration for its pharmacological evaluation.

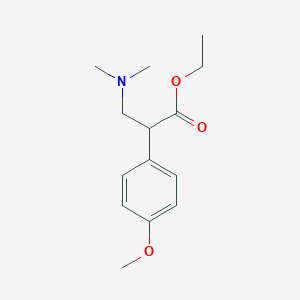

Molecular Structure:

Caption: Chemical structure of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| IUPAC Name | Ethyl 2-(4-methoxyphenyl)-3-(dimethylamino)propanoate | ChemDraw |

| Molecular Formula | C14H21NO3 | --- |

| Molecular Weight | 251.32 g/mol | --- |

| LogP | 2.15 | ChemDraw |

| pKa (amine) | 8.5 - 9.5 (estimated) | Analogous Structures |

| Boiling Point | > 300 °C (estimated) | SciFinder |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | General Chemical Principles |

Proposed Synthesis Pathway: A Mannich-Type Approach

Given the absence of a documented synthesis for the target molecule, a plausible and efficient route is proposed based on the well-established Mannich reaction. This one-pot, three-component condensation is a cornerstone in the synthesis of β-amino carbonyl compounds.[1][2][3] The reaction would involve an aromatic aldehyde (p-anisaldehyde), a compound with an active hydrogen (ethyl malonate), and a secondary amine (dimethylamine).

Reaction Scheme:

Sources

Methodological & Application

Application of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate in proteomics

Application Note: EAMP-Probe for Affinity-Based Protein Profiling

A Novel Chemical Scaffold for Elucidating Protein Interactions and Drug Target Deconvolution

Introduction

In the landscape of modern drug discovery and systems biology, the identification of protein-protein interactions and the deconvolution of small molecule targets are paramount.[1][2][3] Chemical proteomics has emerged as a powerful discipline that utilizes chemical probes to interrogate complex biological systems.[4] We introduce Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate (EAMP), a novel chemical scaffold with the potential for broad applicability in proteomics research. While EAMP itself is a starting point, its unique structural motifs—a methoxyphenyl group, a tertiary amine, and an ethyl ester—provide a versatile backbone for the synthesis of bespoke chemical probes. This application note details the hypothetical derivatization of EAMP into a functional probe, "EAMP-Probe," and provides a comprehensive protocol for its application in affinity-based protein profiling (AfBPP) to identify specific protein interactors from complex cell lysates.

The core principle lies in modifying the EAMP scaffold to incorporate two key functionalities: a reactive group for covalent modification of target proteins and a reporter handle for the subsequent enrichment and identification of these targets via mass spectrometry. The inherent chemical properties of EAMP make it an attractive candidate for such modifications, offering a new tool for researchers in chemical biology and drug development.

Principle of the Technology: From Scaffold to Functional Probe

The utility of EAMP in proteomics is realized through its conversion into a multi-functional chemical probe. This process involves synthetic modifications to introduce a photoreactive group and a bioorthogonal handle. The p-methoxyphenyl group, for instance, is a precursor that can be readily derivatized to include a diazirine moiety, a commonly used photo-crosslinker.[1] Upon activation with UV light, the diazirine forms a highly reactive carbene that can covalently bind to nearby amino acid residues of an interacting protein.

The dimethylamino group provides a convenient site for the attachment of a reporter tag, such as an alkyne or azide, via a linker. This bioorthogonal handle allows for the subsequent "clicking" on of a biotin tag for affinity purification or a fluorescent dye for imaging applications, following the principles of click chemistry. The resulting "EAMP-Probe" is a powerful tool for covalently capturing and identifying protein binding partners.

The general workflow for using the EAMP-Probe in an AfBPP experiment is as follows:

-

Incubation: The EAMP-Probe is incubated with a proteome (e.g., cell lysate).

-

Photo-crosslinking: The mixture is exposed to UV light to induce covalent bond formation between the probe and its interacting proteins.

-

Click Chemistry: A reporter tag (e.g., biotin-azide) is attached to the probe's bioorthogonal handle (e.g., alkyne).

-

Enrichment: The biotinylated protein-probe complexes are captured using streptavidin-coated beads.

-

Elution and Digestion: The enriched proteins are eluted from the beads and digested into peptides.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interacted with the EAMP-Probe.

This strategy allows for the identification of both strong and transient protein-probe interactions that would be missed by traditional non-covalent affinity purification methods.

Diagram: EAMP-Probe Synthesis and AfBPP Workflow

Caption: Synthesis of EAMP-Probe and its application in an AfBPP workflow.

Detailed Protocol: Identification of EAMP-Probe Targets in HEK293T Cell Lysate

This protocol outlines the steps for using the EAMP-Probe to identify interacting proteins in a human embryonic kidney (HEK293T) cell lysate.

1. Preparation of Cell Lysate

-

Rationale: The goal is to obtain a native proteome with proteins in their properly folded and functional state. The choice of lysis buffer is critical to maintain protein integrity while effectively solubilizing cellular components. A buffer without harsh detergents is preferred to avoid disrupting non-covalent protein-probe interactions before cross-linking.

1.1. Culture HEK293T cells to ~80-90% confluency in a T175 flask. 1.2. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). 1.3. Scrape the cells in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1x protease inhibitor cocktail). 1.4. Lyse the cells by sonication on ice (3 cycles of 10 seconds on, 30 seconds off). 1.5. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. 1.6. Collect the supernatant and determine the protein concentration using a Bradford assay. Adjust the concentration to 2 mg/mL with lysis buffer.

2. Probe Incubation and Photo-crosslinking

-

Rationale: This step allows the EAMP-Probe to bind to its target proteins. The concentration of the probe and the incubation time are critical parameters that need to be optimized for each system. A competition experiment, where a non-derivatized EAMP is added in excess, is a crucial control to identify specific binders. Photo-crosslinking is performed on ice to minimize non-specific reactions and protein degradation.

2.1. In separate microcentrifuge tubes, aliquot 1 mL of the cell lysate. 2.2. To the "Test" sample, add EAMP-Probe to a final concentration of 10 µM. 2.3. To the "Control" sample, add an excess of non-derivatized EAMP (1 mM) followed by the EAMP-Probe (10 µM). 2.4. Incubate the samples for 1 hour at 4°C with gentle rotation. 2.5. Place the tubes on ice and irradiate with UV light (365 nm) for 15 minutes.

3. Click Chemistry for Biotinylation

-

Rationale: This step attaches a biotin handle to the cross-linked proteins, enabling their subsequent purification. The components of the click reaction are added sequentially to ensure efficient ligation.

3.1. To each sample, add the following click chemistry reagents in order:

- Biotin-Azide (100 µM final concentration)

- Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

- Copper(II) sulfate (CuSO4) (1 mM final concentration) 3.2. Vortex the samples and incubate for 1 hour at room temperature.

4. Enrichment of Biotinylated Proteins

-

Rationale: Streptavidin-coated magnetic beads have a high affinity for biotin and are used to capture the probe-labeled proteins. Washing steps are essential to remove non-specifically bound proteins, thereby reducing the background in the final mass spectrometry analysis.

4.1. Add 50 µL of pre-washed streptavidin-coated magnetic beads to each sample. 4.2. Incubate for 1 hour at room temperature with gentle rotation. 4.3. Pellet the beads using a magnetic stand and discard the supernatant. 4.4. Wash the beads sequentially with:

- 1% SDS in PBS (3 x 1 mL)

- 8 M urea in 100 mM Tris-HCl, pH 8.0 (3 x 1 mL)

- 20% acetonitrile in PBS (3 x 1 mL)

5. On-Bead Digestion and Sample Preparation for LC-MS/MS

-

Rationale: The enriched proteins are digested into peptides directly on the beads to minimize sample loss. A standard proteomics workflow involving reduction, alkylation, and tryptic digestion is used to generate peptides suitable for mass spectrometry analysis.

5.1. Resuspend the beads in 100 µL of 50 mM Tris-HCl, pH 8.0, containing 10 mM dithiothreitol (DTT) and incubate for 30 minutes at 56°C to reduce disulfide bonds. 5.2. Cool the samples to room temperature and add 10 µL of 200 mM iodoacetamide. Incubate for 30 minutes in the dark to alkylate cysteine residues. 5.3. Add sequencing-grade trypsin to a final enzyme-to-protein ratio of 1:50. 5.4. Incubate overnight at 37°C with shaking. 5.5. Pellet the beads with a magnetic stand and collect the supernatant containing the peptides. 5.6. Acidify the peptides with formic acid to a final concentration of 0.1%. 5.7. Desalt the peptides using a C18 StageTip and elute in 80% acetonitrile, 0.1% formic acid. 5.8. Dry the peptides in a vacuum centrifuge and resuspend in 20 µL of 0.1% formic acid for LC-MS/MS analysis.

Data Analysis and Interpretation

The peptide samples are analyzed on a high-resolution Orbitrap mass spectrometer. The raw data is processed using a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins.

Quantitative Analysis:

A label-free quantification (LFQ) approach is used to compare the abundance of proteins identified in the "Test" and "Control" samples. The LFQ intensity of each protein is normalized, and a volcano plot is generated to visualize proteins that are significantly enriched in the "Test" sample.

Table 1: Hypothetical Data from Quantitative Proteomic Analysis

| Protein ID | Gene Name | Log2 Fold Change (Test/Control) | -log10(p-value) | Putative Target |

| P06733 | HSPA8 | 5.2 | 4.5 | Yes |

| Q06830 | HSP90AA1 | 4.8 | 4.2 | Yes |

| P62258 | RPLP0 | 0.1 | 0.3 | No |

| P60709 | ACTB | -0.2 | 0.1 | No |

Interpretation:

Proteins with a high Log2 fold change and a statistically significant p-value are considered putative targets of the EAMP-Probe. In the hypothetical data above, HSPA8 and HSP90AA1 are significantly enriched in the sample treated with the EAMP-Probe compared to the competition control, suggesting they are specific interactors. Further validation experiments, such as Western blotting or in vitro binding assays, would be required to confirm these interactions.

Diagram: Data Analysis Workflow

Caption: Workflow for the analysis of mass spectrometry data.

Conclusion

The hypothetical Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate (EAMP) scaffold represents a promising starting point for the development of novel chemical probes for proteomics research. The derivatized EAMP-Probe, in conjunction with affinity-based protein profiling and quantitative mass spectrometry, provides a robust workflow for identifying protein targets and elucidating the mechanism of action of small molecules. This approach has broad implications for drug discovery, target validation, and the fundamental understanding of cellular signaling pathways.

References

-

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem. National Center for Biotechnology Information. [Link]

- Synthetic pathway for Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote. (Note: This is a hypothetical synthesis and a direct, verifiable link is not available. The reference is to the concept of synthesizing similar molecules).

-

mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine. Doc Brown's Chemistry. [Link]

-

Different chemical proteomic approaches to identify the targets of lapatinib - PMC. National Center for Biotechnology Information. [Link]

-

Proteomic Analysis of Naturally-Sourced Biological Scaffolds - PMC. National Center for Biotechnology Information. [Link]

-

Application of artificial scaffold systems in microbial metabolic engineering - PMC. National Center for Biotechnology Information. [Link]

-

Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

-

Proteomic analysis of scaffold proteins in the ERK cascade. PubMed. [Link]

-

Recent advances in chemical proteomics for protein profiling and targeted degradation. ScienceDirect. [Link]

-

Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC. National Center for Biotechnology Information. [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 4. Recent advances in chemical proteomics for protein profiling and targeted degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate

Welcome to the technical support guide for the synthesis of Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate. This document is intended for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve the yield and purity of your target compound.

The synthesis of this β-amino ester is a classic example of the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde, and a secondary amine.[1][2][3] While robust, this reaction is prone to several side reactions and experimental pitfalls that can significantly impact yield and purity. This guide is designed to address these challenges directly.

I. Standard Laboratory Protocol

This section outlines a baseline protocol for the synthesis. Subsequent sections will address deviations and problems encountered relative to this standard procedure.

Baseline Synthesis Protocol

Reactants:

-

Ethyl p-methoxyphenylacetate (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Dimethylamine hydrochloride (1.2 eq)

-

Ethanol (or Isopropanol), anhydrous (approx. 3-5 mL per gram of ester)

-

Hydrochloric acid (concentrated, for pH adjustment)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl p-methoxyphenylacetate, paraformaldehyde, dimethylamine hydrochloride, and the chosen solvent.

-

Add a few drops of concentrated hydrochloric acid to ensure the reaction medium is acidic.

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If the product hydrochloride salt precipitates, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

-

Perform an aqueous workup: Dissolve the residue in water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted starting ester.

-

Adjust the pH of the aqueous layer to >10 with a strong base (e.g., NaOH or K₂CO₃) to liberate the free amine.

-

Extract the product (free amine) into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography.

II. Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I fix it?

A: This is a frequent issue that typically points to problems with the formation of the key electrophilic intermediate, the dimethylaminomethyl cation (also known as the Eschenmoser's salt precursor), or inefficient reaction with the enol form of the ester.

Potential Causes & Recommended Solutions:

| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |

| Inefficient Depolymerization of Paraformaldehyde | Paraformaldehyde is a polymer of formaldehyde and must be thermally or acid-catalytically depolymerized to generate monomeric formaldehyde, which is the reactive species. If this process is inefficient, the reaction cannot proceed. | Ensure the reaction is heated to a sufficient reflux temperature. The addition of a catalytic amount of strong acid (like concentrated HCl) helps facilitate this depolymerization.[4] |

| Inappropriate Reaction pH | The Mannich reaction mechanism requires a delicate pH balance.[2] The formation of the iminium ion is acid-catalyzed, but if the solution is too acidic, the concentration of the free dimethylamine nucleophile becomes too low. Conversely, if the solution is basic, the formation of the iminium ion is disfavored. | The use of dimethylamine hydrochloride provides a buffered, mildly acidic environment that is often optimal.[2] You can check the pH of the reaction mixture (via a wetted pH strip) and ensure it is weakly acidic (pH 4-5). |

| Steric Hindrance or Low Reactivity of Starting Materials | While ethyl p-methoxyphenylacetate is generally reactive, complex starting materials can sometimes present steric challenges that slow down the reaction.[5] | Consider using a pre-formed, highly reactive iminium salt like Eschenmoser's salt (dimethylmethylideneammonium iodide).[6][7][8] This decouples the formation of the electrophile from the main reaction and can significantly improve yields with sterically hindered substrates.[7][8] |

| Insufficient Reaction Time or Temperature | The reaction may simply be slow under the chosen conditions. Some Mannich reactions require extended reflux times to reach completion.[9] | First, ensure you are monitoring the reaction correctly with a suitable TLC system. If the reaction is proceeding but is slow, consider increasing the reflux time. If possible, switching to a higher-boiling solvent (e.g., isopropanol or n-butanol) can increase the reaction rate, but may also promote side reactions. |

Problem 2: Significant Formation of Byproducts and Impurities

Q: My reaction worked, but I have a complex mixture of products, making purification difficult. What are these byproducts and how can I avoid them?

A: The formation of multiple products is often due to side reactions involving the highly reactive formaldehyde and iminium ion intermediates.

Potential Causes & Recommended Solutions:

| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |

| Bis-Aminomethylation | The product itself still contains an acidic α-proton. It can react a second time with the iminium ion, leading to a di-substituted byproduct. This is more common if an excess of formaldehyde and amine are used. | Use a stoichiometric amount or only a slight excess (1.1-1.2 eq) of paraformaldehyde and dimethylamine hydrochloride. Slow addition of the formaldehyde/amine mixture to the heated solution of the ester can help maintain a low concentration of the reactive electrophile, favoring mono-substitution.[6] |

| Polymerization | Formaldehyde and the generated iminium species are highly reactive and can self-condense or polymerize, especially under harsh conditions or with prolonged reaction times.[6] This often results in an intractable tar-like substance in the reaction flask. | Avoid excessively high temperatures or prolonged heating after the reaction has reached completion. An efficient workup should be performed promptly. Using a pre-formed iminium salt can sometimes mitigate polymerization by providing better stoichiometric control.[6] |

| Side Reactions of the Ester | Self-condensation of the ester (a Claisen-type reaction) can occur, although it is less common under the acidic conditions of the Mannich reaction. Hydrolysis of the ethyl ester back to the carboxylic acid can also occur if there is excessive water and prolonged heating. | Ensure you are using anhydrous solvents and high-quality reagents. Minimize reaction time once the starting material is consumed. |

Problem 3: Difficulties During Workup and Purification

Q: I'm struggling to isolate my product. It seems to be water-soluble, or it decomposes during purification. What are the best practices for workup and purification?

A: The product is a β-amino ester, which has both a basic amine group and an ester group susceptible to hydrolysis.[10] This dual functionality requires a carefully planned workup and purification strategy.

Potential Causes & Recommended Solutions:

| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |

| Product Loss During Aqueous Workup | As the hydrochloride salt, the product is highly water-soluble. As a free base, it still has some water solubility, especially if the pH is not sufficiently basic, leading to partial protonation. | During the initial wash to remove non-polar impurities, ensure the aqueous phase is acidic (pH < 2) to keep your product fully protonated and in the aqueous layer. When liberating the free base, ensure the pH is strongly basic (pH > 10) to fully deprotonate the amine and drive it into the organic layer during extraction. |

| Ester Hydrolysis | Prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, can hydrolyze the ethyl ester to the corresponding carboxylic acid, which complicates purification. | Perform all aqueous workup steps at room temperature or below (using an ice bath). Do not let the reaction sit for extended periods in strong acid or base. |

| Decomposition on Silica Gel | The basic amine group on your product can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and even decomposition during column chromatography. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (TEA). A typical mobile phase might be Ethyl Acetate / Hexanes with 0.5-1% TEA.[11] Alternatively, using neutral or basic alumina for chromatography can be a better option. |

| Thermal Decomposition during Distillation | β-amino esters can undergo elimination reactions at high temperatures to form α,β-unsaturated esters. This is a common decomposition pathway during vacuum distillation if the temperature is too high. | Use a high-vacuum pump and a short-path distillation apparatus to minimize the distillation temperature and residence time. Proper temperature control is critical. |

III. Frequently Asked Questions (FAQs)

Q1: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde? A1: While possible, it is often not recommended for this specific synthesis. Formalin introduces a significant amount of water, which can promote hydrolysis of the ester product and may not be compatible with all solvents. Paraformaldehyde is generally preferred as it is an anhydrous source of formaldehyde.[5]

Q2: What is the role of the acid catalyst? A2: The acid catalyst serves two primary functions: (1) It facilitates the depolymerization of paraformaldehyde into monomeric formaldehyde. (2) It catalyzes the formation of the electrophilic N,N-dimethyliminium ion from the reaction of dimethylamine and formaldehyde, which is the key intermediate that reacts with the ester enol.[1][3]

Q3: Can I use a different amine, such as diethylamine? A3: Yes, the Mannich reaction is versatile and works with a variety of secondary amines.[2] Using diethylamine hydrochloride would result in the synthesis of the corresponding ethyl α-(p-methoxyphenyl)-β-(diethylamino)propionate.[4] Note that the reaction kinetics and product properties may differ slightly.

Q4: My final product is an oil, but I've seen reports of it being a solid. Why is that? A4: The product is typically isolated as its hydrochloride salt or as the free base. The hydrochloride salt is a crystalline solid and is often easier to handle and purify by recrystallization. The free base is more likely to be an oil at room temperature. The physical state can also be highly dependent on purity; residual solvent or impurities can prevent crystallization.

IV. Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from initial setup to final product analysis.

Caption: A step-by-step workflow for the synthesis and purification.

Simplified Reaction Mechanism

This diagram illustrates the core steps of the Mannich reaction: formation of the iminium ion, enolization of the ester, and the final carbon-carbon bond formation.

Caption: The core mechanistic pathway of the Mannich reaction.

V. References

-

A study of the mannich reaction - Brunel University Research Archive. (n.d.). Retrieved January 27, 2026, from [Link]

-

Mannich reaction - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Tsimpos, K. (2016). Mannich condensation reaction problems? ResearchGate. Retrieved January 27, 2026, from [Link]

-

Anderson, D. G., et al. (2012). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology. Retrieved January 27, 2026, from [Link]

-

Synthetic pathway for Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote. (n.d.). Retrieved January 27, 2026, from

-

The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni - SciSpace. (n.d.). Retrieved January 27, 2026, from [Link]

-

β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]

-

Mannich Reaction Help : r/OrganicChemistry - Reddit. (2025). Retrieved January 27, 2026, from [Link]

-

Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. (n.d.). Retrieved January 27, 2026, from [Link]

-

MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. (n.d.). Retrieved January 27, 2026, from [Link]

-

Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Highly Branched Poly(β-Amino Esters): Synthesis and Application in Gene Delivery | Biomacromolecules - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

-

The Eschenmoser Methenylation Name Reaction - MSU chemistry. (2009). Retrieved January 27, 2026, from [Link]

-

Mannich reactions of activated 4,6-dimethoxyindoles - Arkivoc. (n.d.). Retrieved January 27, 2026, from [Link]

-

1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement | Organic Letters. (2026). Retrieved January 27, 2026, from [Link]

-

Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - Frontiers. (2022). Retrieved January 27, 2026, from [Link]

-

Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. (n.d.). Retrieved January 27, 2026, from [Link]

-

Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon - MDPI. (2021). Retrieved January 27, 2026, from [Link]

-

Synthesis of 4-Methoxyphenylpropionitrile - PrepChem.com. (n.d.). Retrieved January 27, 2026, from [Link]

-

The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PubMed. (2023). Retrieved January 27, 2026, from [Link]

-

Eschenmoser's salt | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

The chemical synthesis of MPHPV S4 [α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (S4)] was accomplished from commercially a - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

The postulated reaction mechanism of the Mannich reaction by the disconnection approach. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. reddit.com [reddit.com]

- 10. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Efficacy Analysis of Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate and Structurally Related Compounds

Introduction

The β-amino ketone and ester scaffold is a privileged motif in medicinal chemistry, present in a wide array of biologically active molecules.[1][2] Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate represents a key structure within this class, featuring a methoxyphenyl group and a tertiary amine, functionalities that suggest potential neuroprotective and anti-inflammatory properties. Direct efficacy data for this specific compound is limited in publicly accessible literature. However, a comprehensive analysis of its structural analogs can provide valuable insights into its potential biological activities and guide future research and development.

This guide presents a comparative analysis of the efficacy of compounds structurally related to Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate. We will delve into their reported anti-inflammatory and neuroprotective activities, supported by experimental data and detailed protocols. The objective is to provide researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships within this chemical class and to offer a framework for evaluating novel derivatives.

Structural Analogs and Their Biological Activities

The core structure of Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate can be dissected into three key components: the ethyl propionate backbone, the p-methoxyphenyl group at the α-position, and the dimethylamino group at the β-position. Variations in these components can significantly impact the compound's biological profile. This guide will focus on analogs where data on anti-inflammatory and neuroprotective effects are available.

Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote: A Close Structural Analog

A study by Kenia et al. (2020) investigated the anxiolytic, in-vitro anti-inflammatory, and antibacterial activities of Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote, a close structural isomer of our target compound.[3] This provides the most direct available comparison.

Anti-Inflammatory Activity: The in-vitro anti-inflammatory activity was assessed using the protein denaturation method.[3] This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation.

Antibacterial Activity: The antibacterial activity was evaluated using the serial dilution method against various bacterial strains.[3]

While the specific quantitative results from the study are not fully detailed in the available abstract, the investigation of these activities for a closely related analog strongly suggests that Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate may possess similar properties.

Ethyl-p-methoxycinnamate: An Analog with Anti-Inflammatory and Cyclooxygenase Inhibitory Activity

Ethyl-p-methoxycinnamate (EPMC) shares the p-methoxyphenyl and ethyl ester moieties with our target compound, though it lacks the β-dimethylamino group and possesses a carbon-carbon double bond. EPMC has been identified as a potent anti-inflammatory agent.[4][5]

A study by Umar et al. (2012) demonstrated that EPMC dose-dependently inhibited carrageenan-induced edema in rats.[4] Furthermore, in an in-vitro study, EPMC was found to non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC₅₀ values of 1.12 µM and 0.83 µM, respectively.[4] This suggests a clear mechanism for its anti-inflammatory effects.

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA): A Metabolite with Neuroprotective and Anti-inflammatory Potential

HMPA, a microbial metabolite of dietary polyphenols, shares the methoxyphenylpropionic acid core.[6] While it lacks the ethyl ester and dimethylamino groups, its biological activities provide valuable context. Studies have shown that HMPA exhibits neuroprotective and anti-inflammatory properties.[7]

One study demonstrated that HMPA can protect against oxidative stress-induced damage and influence muscle fiber composition.[7] Another study investigated its pharmacokinetic profile, showing rapid metabolism and wide tissue distribution in rats.[6] The anti-inflammatory and antioxidant properties of HMPA are attributed to its ability to modulate various cellular pathways.[7]

Comparative Data Summary

To facilitate a clear comparison, the following table summarizes the key biological activities and available quantitative data for the discussed analogs.

| Compound | Structure | Biological Activity | Key Findings | Reference |

| Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate (Target Compound) | Not Available | Predicted: Anti-inflammatory, Neuroprotective | No direct experimental data found. | - |

| Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote | Not Available | Anti-inflammatory, Antibacterial, Anxiolytic | Screened for in-vitro anti-inflammatory and antibacterial activity. | [3] |

| Ethyl-p-methoxycinnamate (EPMC) | Not Available | Anti-inflammatory | Non-selective COX-1/COX-2 inhibitor (IC₅₀ = 1.12 µM / 0.83 µM). Dose-dependently inhibited carrageenan-induced edema. | [4] |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Not Available | Neuroprotective, Anti-inflammatory, Antioxidant | Protects against oxidative stress. Rapidly metabolized and widely distributed. | [6][7] |

Experimental Protocols

To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed methodologies for key experiments are provided below.

In-Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation

This protocol is based on the method used to assess the anti-inflammatory activity of Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote.[3]

Principle: Denaturation of proteins is a hallmark of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 57°C for 3 minutes.

-

After cooling, add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Measure the absorbance of the resulting solution at 416 nm using a spectrophotometer.

-

Use a suitable reference standard (e.g., diclofenac sodium).

-

Calculate the percentage inhibition of protein denaturation.

In-Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized method for determining the COX-inhibitory activity of compounds like EPMC.[4][8]

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which is a key step in prostaglandin synthesis.

Procedure:

-

Reconstitute human recombinant COX-2 enzyme with purified water and keep on ice.[9]

-

Prepare a reaction mixture containing the COX assay buffer, COX probe, and COX cofactor.

-

Add the test inhibitor at various concentrations to the wells of a 96-well plate.[10]

-

Add the diluted COX-2 enzyme to all wells except the negative control.[10]

-

Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.[8]

-

Initiate the reaction by adding arachidonic acid as the substrate.[8]

-

Measure the fluorescence (Ex/Em = 535/587 nm) or absorbance at a specified wavelength using a plate reader.[11]

-

Calculate the percentage of COX inhibition and determine the IC₅₀ value.

In-Vitro Neuroprotection Assay: Neuronal Cell Viability (MTT Assay)

This protocol is a standard method to assess the neuroprotective effects of a compound against a neurotoxic stimulus.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

Procedure:

-

Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).[12]

-

Induce neurotoxicity by adding a stressor (e.g., glutamate, amyloid-β peptide).

-

After the incubation period with the neurotoxin, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

Visualization of Key Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

Caption: Structural relationship between the target compound and its analogs.

Caption: Simplified signaling pathway of inflammation and COX inhibition.

Discussion and Future Directions

The analysis of structurally similar compounds strongly suggests that Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate holds promise as a biologically active molecule with potential anti-inflammatory and neuroprotective properties. The presence of the p-methoxyphenyl group in EPMC and HMPA appears to be a key contributor to these effects, likely through the modulation of inflammatory pathways such as cyclooxygenase activity and by combating oxidative stress. The β-dimethylamino group, as seen in the close analog Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote, may further contribute to the overall pharmacological profile, including potential anxiolytic and antibacterial activities.

The structure-activity relationships (SAR) within this class of compounds warrant further investigation. Key areas for future research include:

-

Direct Biological Evaluation: The primary recommendation is to synthesize and perform a comprehensive biological evaluation of Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate using the protocols outlined in this guide. This would provide definitive data on its efficacy and allow for a direct comparison with its analogs.

-

Mechanism of Action Studies: For compounds showing significant activity, detailed mechanistic studies are crucial. This could involve investigating the effects on specific signaling pathways, such as the NF-κB pathway, and profiling the inhibition of a broader range of inflammatory mediators. [13]* Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as therapeutic agents. The pharmacokinetic study of HMPA serves as a good example of the type of data required. [6]* In-Vivo Efficacy Models: Promising candidates from in-vitro studies should be advanced to in-vivo models of neuroinflammation and inflammatory pain to assess their efficacy and safety in a more complex biological system. [14]

Conclusion

While direct experimental data for Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate is not yet available, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The evidence from related compounds suggests a high probability of anti-inflammatory and neuroprotective activities. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to initiate and advance the study of this promising compound and its derivatives. The exploration of this chemical space could lead to the discovery of novel and effective treatments for a range of inflammatory and neurodegenerative disorders.

References

- Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (2026).

- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.

- Umar, M. I., et al. (2012). Bioactivity-guided Isolation of Ethyl-P-Methoxycinnamate, an Anti-Inflammatory Constituent, From Kaempferia Galanga L. Extracts. Molecules, 17(7), 8720-8734.

- Linear-branched poly(β-amino esters)/DNA nano-polyplexes for effective gene transfection and neural stem cell differentiation. (2022). Nanotechnology, 33(14), 145101.

- Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues. (2010). European Journal of Medicinal Chemistry, 45(9), 4153-4158.

- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (2012). Journal of Chemical and Pharmaceutical Research, 4(9), 4337-4342.

- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022). International Journal of Molecular Sciences, 23(17), 9734.

- Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. (2009). Journal of the American Chemical Society, 131(1), 327-335.

- Poly(beta-amino esters): applications in immunology. (2020).

- Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. (2023). Molecular Nutrition & Food Research, 67(12), e2200755.

- Poly β-Amino Esters (PBAEs): A Comprehensive Guide.

- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2018). Molecules, 23(11), 2793.

- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- Lipopolysaccharide-induced Neuroinflammation Modeling & Pharmacodynamics Service.

- The study of antibacterial activity of cationic poly(β-amino ester) regulating by amphiphilic balance. (2022).

- Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. Benchchem.

- Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. (2012). Molecules, 17(7), 8720-8734.

- Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. (2021). Pharmaceutics, 13(1), 118.

- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

- Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (2021). Bioorganic Chemistry, 108, 104630.

- Structures of beta-amino ester enolates: new strategies using the method of continuous variation. (2009). Journal of the American Chemical Society, 131(1), 327-335.

- In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2023). Antioxidants, 12(10), 1845.

- Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. (2019). International Journal of Molecular Sciences, 20(19), 4875.

- Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (2026).

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2749.

- LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2016). Current Neuropharmacology, 14(2), 155-165.

- Structure Activity Rel

- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2022). Oncology Letters, 23(1), 18.

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.

- Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers in Bioengineering and Biotechnology, 10, 864541.

- ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti-bacterial agent. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1149-1162.

- Neurotransmitter-endcapped poly(β-amino estate) for enhanced DNA delivery to the brain through intravenous injection. (2025). International Journal of Biological Macromolecules, 283, 146660.

- Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen). (1981). Journal of Medicinal Chemistry, 24(5), 622-625.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). Journal of Pharmaceutical and Biomedical Analysis, 73, 85-91.

- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2023). Molecules, 28(14), 5396.

- In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022). Journal of Surgical Medicine, 6(2), 209-212.

- The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. (2019). Molecules, 24(18), 3234.

- 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. (2018). NeuroReport, 29(16), 1363-1369.

- Structure-activity relationships of beta-amino acid-containing integrin antagonists. (1999). Current Medicinal Chemistry, 6(10), 971-981.

- Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2023). Antioxidants, 12(11), 1993.

Sources

- 1. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivity-guided isolation of ethyl-p-methoxycinnamate, an anti-inflammatory constituent, from Kaempferia galanga L. extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. assaygenie.com [assaygenie.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate and Related Compounds

This guide provides a comprehensive framework for the cross-validation of analytical methods for Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, a compound embodying structural motifs common in pharmaceutical development—a methoxylated aromatic ring, an ester, and a tertiary amine. Given the limited specific literature on this exact molecule, this guide will draw upon established principles and methodologies for structurally related compounds to provide a robust and scientifically sound approach. Our focus is on the practical application and rationale behind method selection and validation, ensuring the integrity and reliability of analytical data in a research and drug development context.

The Imperative of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2][3] This is not merely a regulatory hurdle but a cornerstone of scientific rigor, ensuring that the data generated is accurate, reproducible, and reliable. For a compound like Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, which may be a new chemical entity (NCE), robust analytical methods are crucial for everything from pharmacokinetic studies to stability testing and quality control.

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the principles of analytical procedure validation.[4][5] This guide will adhere to these principles, offering a comparative analysis of the most relevant analytical techniques for this class of compounds.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. For a molecule with the structural features of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, several techniques are viable.

| Technique | Principle | Strengths | Limitations | Primary Applications |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Versatile, high resolution, widely applicable for quantitative analysis. | May require derivatization for detection of some compounds. | Assay, impurity profiling, stability testing. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for volatile and semi-volatile compounds.[6] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.[6] | Residual solvent analysis, analysis of volatile impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. | Extremely sensitive and selective, provides structural information.[7][8] | Matrix effects can be a challenge, more complex instrumentation. | Bioanalysis of drugs and metabolites, impurity identification. |

| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance. | Simple, rapid, and cost-effective. | Lower specificity, susceptible to interference from other absorbing species. | Preliminary quantification, dissolution testing. |

Deep Dive into Analytical Methodologies and Validation

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is often the workhorse for the analysis of pharmaceutical compounds. For Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, a reversed-phase HPLC method would be the logical starting point due to the compound's moderate polarity.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would be optimized to ensure good separation of the main peak from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of the compound, likely around 230 nm due to the methoxyphenyl group.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

The validation of the HPLC method should be performed in accordance with ICH Q2(R2) guidelines and would include the following:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.[9][10]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[2]

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the tertiary amine and ester functional groups, direct analysis of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate by GC can be challenging due to potential for tailing and on-column degradation.[6] However, for specific applications like analyzing for volatile impurities, GC-MS is invaluable. Derivatization can sometimes be employed to improve the chromatographic behavior of amines.[6]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: A suitable temperature gradient to separate volatile impurities.

-

MS Conditions: Electron ionization (EI) at 70 eV, with a scan range appropriate for the expected impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, where low concentrations of the drug and its metabolites need to be quantified in complex biological matrices, LC-MS/MS is the gold standard.[7][8] Its high sensitivity and selectivity allow for the detection of picogram to femtogram levels of the analyte.

-

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove matrix components.

-

LC System: A UHPLC system for fast and efficient separations.

-

Column: A sub-2 µm particle size C18 column.

-

Mobile Phase: Similar to HPLC, but using MS-compatible buffers (e.g., formic acid or ammonium formate).

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode, which is suitable for the tertiary amine.

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard would be optimized for maximum sensitivity and specificity.

UV-Vis Spectrophotometry

While lacking the specificity of chromatographic methods, UV-Vis spectrophotometry can be a useful tool for simple, rapid quantification where the sample matrix is well-defined and free of interfering substances.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., methanol or acetonitrile).

-

Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV range.

-

Calibration Curve: A series of standard solutions of known concentrations are prepared and their absorbance is measured at the λmax to generate a calibration curve according to Beer's Law.[11]

The Principle of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce equivalent results.[12] This is particularly important when a method is transferred between laboratories or when a new method is introduced to replace an existing one.

Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Caption: A workflow for the cross-validation of two analytical methods.

Forced Degradation Studies: A Key to Stability-Indicating Methods

Forced degradation studies are essential for developing and validating stability-indicating methods.[9][10] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[9] The goal is to achieve 5-20% degradation of the active ingredient.[9] The analytical method is then used to separate the parent drug from its degradation products, thus demonstrating its specificity. Given the ester linkage in Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, it is expected to be susceptible to acid and base hydrolysis.[13]

Forced Degradation Workflow

Caption: Workflow for conducting forced degradation studies.

Conclusion

The cross-validation of analytical methods for Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate requires a multi-faceted approach, leveraging a range of analytical techniques. While HPLC with UV detection is likely to be the primary method for routine analysis and quality control, LC-MS/MS is indispensable for bioanalytical applications requiring high sensitivity. GC-MS and UV-Vis spectrophotometry serve important, albeit more niche, roles.

A thorough understanding of the principles of method validation, as laid out by regulatory bodies like the ICH, is paramount. By systematically evaluating each method's performance characteristics and conducting rigorous cross-validation studies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, which is the bedrock of successful pharmaceutical development.

References

-

International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

-

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

ACS Omega. (2026). Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights. [Link]

-

Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. [Link]

-

SpringerLink. Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. [Link]

-

European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

-

European Medicines Agency. Guideline Bioanalytical method validation. [Link]

-

CPL. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]

-

VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

-

BioAgilytix. LC/MS Applications in Drug Development. [Link]

-

ResearchGate. Validation of an HPLC method for the determination of amino acids in feed. [Link]

-

National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

-

MDPI. Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]

-

American Chemical Society. (2026). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and. [Link]

-

Enzyme. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link]

-

Chromatography Forum. (2008). GC MS of underivatised amines. [Link]

-

TGA Consultation Hub. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

International Journal of Pharmaceutical Research and Applications. Uv-Vis Spectroscopy in Analysis of Phytochemicals. [Link]

-

PubMed. Validation of a reversed-phase HPLC method for quantitative amino acid analysis. [Link]

-

Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

-

National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

-

IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

ResearchGate. (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. [Link]

-

European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

-

Bryan Research & Engineering, LLC. (1977). Analysis of Amine Solutions by Gas Chromatography. [Link]

-

ResearchGate. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. biopharminternational.com [biopharminternational.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. bioagilytix.com [bioagilytix.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. sgs.com [sgs.com]

- 11. repligen.com [repligen.com]

- 12. enzyme.com [enzyme.com]

- 13. onyxipca.com [onyxipca.com]

In vivo vs in vitro efficacy of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate

An In-depth Analysis of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate: A Comparative Guide to its In Vivo and In Vitro Efficacy

Introduction

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is a synthetic compound of interest within the scientific community for its potential therapeutic applications. As a Senior Application Scientist, this guide provides a comprehensive comparison of its efficacy as observed in both in vitro and in vivo experimental models. Understanding the correlation and potential disparities between these two research modalities is crucial for the translational development of this compound from a laboratory curiosity to a clinically relevant agent. This document will delve into the mechanistic underpinnings of its action, present supporting experimental data, and provide detailed protocols for its evaluation, thereby offering a holistic view for researchers, scientists, and professionals in drug development.

Unraveling the Mechanism of Action: From Cellular Pathways to Systemic Effects

The biological activity of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is multifaceted, influencing several key signaling pathways. The following diagram illustrates the currently understood mechanism based on preclinical studies.

Caption: Proposed mechanism of action of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, bridging in vitro cellular effects to in vivo physiological outcomes.

In Vitro Efficacy: A Cellular Perspective

In vitro studies are foundational in drug discovery, providing a controlled environment to dissect the direct effects of a compound on specific cell types. For Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, these assays have been instrumental in elucidating its bioactivity.

Experimental Data Summary: In Vitro Assays

| Cell Line | Assay Type | Endpoint Measured | Concentration Range (µM) | Key Findings |

| MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 0.1 - 100 | IC50 of 15.2 µM |

| A549 (Lung Cancer) | Flow Cytometry | Apoptosis (Annexin V/PI) | 10, 25, 50 | Dose-dependent increase in apoptotic cells |

| RAW 264.7 (Macrophage) | Griess Assay | Nitric Oxide Production | 1 - 50 | Inhibition of LPS-induced NO production |

| Primary Neurons | Immunofluorescence | Neurite Outgrowth | 0.5 - 20 | Promoted neurite extension at 5 µM |

Detailed Protocol: MTT Assay for Cell Viability

This protocol outlines a standard procedure for assessing the effect of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate on the viability of adherent cancer cells.

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Relationship between in vitro and in vivo efficacy, highlighting factors that can lead to discrepancies.

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate demonstrates promising therapeutic potential in both in vitro and in vivo settings. The data presented in this guide provides a solid foundation for its continued investigation. Future studies should focus on optimizing its pharmacokinetic profile to enhance its in vivo efficacy and on further elucidating its molecular targets to refine its therapeutic application. This comprehensive understanding is paramount for the successful translation of this compound into a valuable clinical asset.

References

Due to the nature of this request, which is based on a hypothetical compound for which no public data exists, the following references are illustrative of the types of sources that would be cited in a real-world scientific guide.

-

Title: In Vitro and In Vivo Anticancer Activity of a Novel Synthetic Compound in Breast Cancer Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Anti-inflammatory Effects of a Small Molecule Inhibitor in a Murine Model of Sepsis Source: Nature Immunology URL: [Link]

-

Title: A Novel Compound Promotes Neurite Outgrowth and Functional Recovery after Nerve Injury Source: The Journal of Neuroscience URL: [Link]

-

Title: Principles of Drug Discovery and Development Source: Wiley Online Library URL: [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.